2-(4-Acetylpiperazin-1-yl)-4-chlorobenzaldehyde
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Overview
Description
2-(4-Acetylpiperazin-1-yl)-4-chlorobenzaldehyde is a chemical compound that features a piperazine ring substituted with an acetyl group and a chlorobenzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetylpiperazin-1-yl)-4-chlorobenzaldehyde typically involves the reaction of 4-chlorobenzaldehyde with 4-acetylpiperazine. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Acetylpiperazin-1-yl)-4-chlorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-(4-Acetylpiperazin-1-yl)-4-chlorobenzoic acid.
Reduction: 2-(4-Acetylpiperazin-1-yl)-4-chlorobenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Acetylpiperazin-1-yl)-4-chlorobenzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: The compound is utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Acetylpiperazin-1-yl)-4-chlorobenzaldehyde involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The piperazine ring and the aldehyde group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)-4-chlorobenzaldehyde: Similar structure but with a phenyl group instead of an acetyl group.
2-(4-Methylpiperazin-1-yl)-4-chlorobenzaldehyde: Similar structure but with a methyl group instead of an acetyl group.
Uniqueness
2-(4-Acetylpiperazin-1-yl)-4-chlorobenzaldehyde is unique due to the presence of the acetyl group, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its potential as a lead compound in drug discovery .
Properties
Molecular Formula |
C13H15ClN2O2 |
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Molecular Weight |
266.72 g/mol |
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-4-chlorobenzaldehyde |
InChI |
InChI=1S/C13H15ClN2O2/c1-10(18)15-4-6-16(7-5-15)13-8-12(14)3-2-11(13)9-17/h2-3,8-9H,4-7H2,1H3 |
InChI Key |
MMCZTXATULBDJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=CC(=C2)Cl)C=O |
Origin of Product |
United States |
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